6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
CAS No.: 164148-92-9
Cat. No.: VC21061848
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164148-92-9 |
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Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 |
Standard InChI Key | OLOIFCYZWOTWRO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline (CAS: 164148-92-9) is an amino-substituted tetrahydroisoquinoline derivative with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 2. The compound's IUPAC name is tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate . It belongs to the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds, which represent an important group of heterocyclic scaffolds in medicinal chemistry.
Basic Information
Parameter | Value |
---|---|
CAS Registry Number | 164148-92-9 |
Molecular Formula | C₁₄H₂₀N₂O₂ |
Molecular Weight | 248.32 g/mol |
MDL Number | MFCD03426351 |
InChIKey | OLOIFCYZWOTWRO-UHFFFAOYSA-N |
Creation Date in Databases | 2005-07-19 |
The compound features a bicyclic structure with a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The nitrogen atom is protected with a Boc group, while the benzene ring bears an amino group at position 6. This structural arrangement confers unique reactivity and physicochemical properties to the molecule.
Physical and Chemical Properties
The physical and chemical properties of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline have been characterized through both experimental measurements and predictive modeling. These properties are crucial for understanding the compound's behavior in various chemical environments and applications.
Physicochemical Parameters
The compound's moderate topological polar surface area and limited hydrogen bond donors suggest reasonable cell membrane permeability, which is an important consideration for drug development. The presence of the Boc protecting group increases the lipophilicity of the molecule compared to the unprotected amine.
Synthesis Methods and Reactions
Applications in Medicinal Chemistry
6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline serves as an important intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents.
Role in Drug Development
The compound is notably used as a reagent in the preparation of potent and long-acting oral factor Xa inhibitors . Factor Xa inhibitors are anticoagulant drugs used to prevent blood clots, highlighting the compound's significance in cardiovascular medicine development.
Related Compounds and Structure-Activity Relationships
Understanding the relationship between 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline and its structural analogs provides valuable insights into the role of specific functional groups on biological activity.
Structure-Activity Considerations
The presence of the Boc protecting group in 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline serves multiple purposes:
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It modulates the basicity of the nitrogen atom
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It affects the compound's lipophilicity and membrane permeability
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It provides protection during synthetic transformations
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It can be selectively removed under acidic conditions to reveal the secondary amine
Research Findings and Future Directions
Recent research involving 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline and related tetrahydroisoquinoline derivatives has focused on developing novel synthetic methodologies and exploring new therapeutic applications.
Recent Synthetic Advances
The tetrahydroisoquinoline scaffold has been the subject of innovative synthetic approaches. For instance, a study published in the Journal of Organic Chemistry described the synthesis of tetrahydroisoquinoline alkaloids through the alkylation of anodically prepared α-amino nitriles . Such methodologies could potentially be applied to the synthesis of 6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline and its derivatives with improved efficiency and stereoselectivity.
Emerging Applications
The amino group at position 6 provides a versatile handle for further functionalization, opening avenues for the development of:
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Targeted drug delivery systems
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Fluorescent probes for biological imaging
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Affinity-based chemical probes for protein profiling
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Peptidomimetic structures with enhanced metabolic stability
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